Methyl 2-amino-5-bromo-3-methoxybenzoate
Overview
Description
Methyl 2-amino-5-bromo-3-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Scientific Research Applications
Methyl 2-amino-5-bromo-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
Methyl 2-amino-5-bromo-3-methoxybenzoate is a complex organic compound that is often used in organic synthesis . .
Mode of Action
It is known that the molecules of this compound are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .
Biochemical Pathways
This compound is known to be used in the synthesis of other compounds, such as dyes . .
Result of Action
It is known that the compound shows good optical transparency and mechanical stability .
Action Environment
It is recommended to keep the compound in a cool, dry condition in well-sealed containers .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-5-bromo-3-methoxybenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and influencing the overall metabolic flux. The interactions between this compound and biomolecules are often characterized by non-covalent bonds, such as hydrogen bonds and van der Waals forces, which facilitate reversible binding and modulation of enzyme activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. The impact of this compound on cellular processes can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their catalytic functions. Additionally, this compound may interact with transcription factors or other regulatory proteins, leading to alterations in gene expression patterns. These molecular interactions are crucial for understanding the compound’s effects at the cellular and organismal levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activities and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. The specific metabolic pathways affected by this compound depend on the cellular context and the presence of other regulatory molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and effectiveness in modulating cellular functions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of this compound is essential for its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-bromo-3-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methoxybenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine and a suitable solvent for the bromination step, followed by nitration using nitric acid and sulfuric acid, and reduction using a reducing agent such as tin(II) chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the amino group.
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but has a methyl group instead of a methoxy group
Uniqueness
Methyl 2-amino-5-bromo-3-methoxybenzoate is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 2-amino-5-bromo-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIPPUCNSLRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551935 | |
Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115378-21-7 | |
Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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